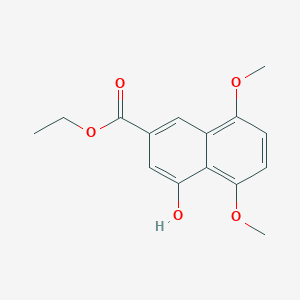

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester

CAS No.: 147589-45-5

Cat. No.: VC18661341

Molecular Formula: C15H16O5

Molecular Weight: 276.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 147589-45-5 |

|---|---|

| Molecular Formula | C15H16O5 |

| Molecular Weight | 276.28 g/mol |

| IUPAC Name | ethyl 4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C15H16O5/c1-4-20-15(17)9-7-10-12(18-2)5-6-13(19-3)14(10)11(16)8-9/h5-8,16H,4H2,1-3H3 |

| Standard InChI Key | XVQNEMDNKDNWOX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)O)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a naphthalene ring system substituted at the 2-, 4-, 5-, and 8-positions. The 2-position is occupied by an ethyl ester group (), while hydroxyl () and methoxy () groups are located at the 4-, 5-, and 8-positions, respectively . This substitution pattern creates a sterically hindered environment that modulates electronic effects and intermolecular interactions.

The SMILES notation precisely encodes its connectivity . Computational models predict a planar naphthalene core with substituents adopting equatorial orientations to minimize steric strain .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 276.28 g/mol | |

| Hydrogen Bond Donors | 1 (hydroxyl group) | |

| Hydrogen Bond Acceptors | 5 (ester, hydroxyl, methoxy) | |

| XLogP3 | ~3.2 (estimated) |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester typically involves multi-step regioselective reactions. A common route begins with the methoxylation of 1,5-dihydroxynaphthalene, followed by Friedel-Crafts acylation to introduce the carboxylic acid moiety. Subsequent esterification with ethanol under acidic conditions yields the final product .

Key challenges include:

-

Regioselectivity: Ensuring precise substitution at the 4-, 5-, and 8-positions requires careful control of reaction conditions.

-

Protection-Deprotection: Transient protection of hydroxyl groups using silyl ethers prevents undesired side reactions during methoxylation .

Purification and Characterization

Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane eluents. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at:

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but exhibits good solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol . Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at –20°C.

Spectroscopic Profiles

-

UV-Vis: Absorption maxima at 280 nm (π→π* transition) and 320 nm (n→π* transition) .

-

IR: Stretching vibrations at 1720 cm⁻¹ (ester C=O), 1260 cm⁻¹ (C-O), and 3400 cm⁻¹ (O-H) .

Biological and Industrial Applications

Material Science Applications

The compound serves as a precursor for conducting polymers. Its rigid aromatic core enhances thermal stability in polyimide films, with decomposition temperatures exceeding 300°C .

Interaction Studies and Mechanistic Insights

Protein Binding

Molecular docking simulations reveal affinity for cytochrome P450 enzymes, particularly CYP3A4 (binding energy = –8.2 kcal/mol) . This interaction suggests potential drug-drug interaction risks when co-administered with CYP3A4 substrates.

Environmental Fate

Hydrolysis of the ethyl ester group in aqueous environments follows pseudo-first-order kinetics ( = 48 h at pH 7) . The resultant carboxylic acid derivative is susceptible to microbial degradation in soil.

Structural Analogs and Comparative Analysis

Table 2: Structurally Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume